Differential Cytotoxicity: Enhanced Antiproliferative Activity in MCF-7 Breast Cancer Cells
2-Bromo-2-(2,6-difluorophenyl)acetic acid exhibits a lower IC50 against MCF-7 breast cancer cells compared to its non-fluorinated analog 2-bromo-2-phenylacetic acid, indicating that the 2,6-difluoro substitution enhances antiproliferative potency . While the precise mechanism remains under investigation, this differential activity underscores the functional significance of fluorine in modulating target engagement or cellular uptake [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 = 14 µM |
| Comparator Or Baseline | 2-Bromo-2-phenylacetic acid: IC50 = 28 µM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | MCF-7 breast cancer cell line; assay details proprietary |
Why This Matters
For researchers exploring structure-activity relationships (SAR) in anticancer drug discovery, this 2-fold potency difference provides a clear, quantifiable justification for selecting the fluorinated derivative over the non-fluorinated baseline compound.
- [1] Southan, C. (2017). Comment on IC50 of 28 µM. Hypothesis. https://hypothes.is/a/jfwSNCgjEeihx_e_5P2E2A View Source
